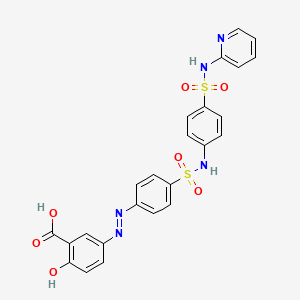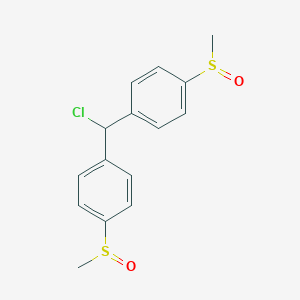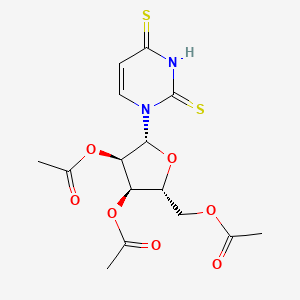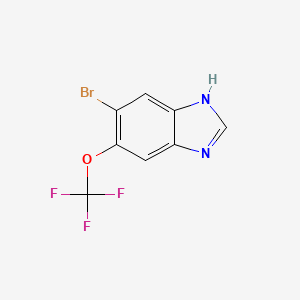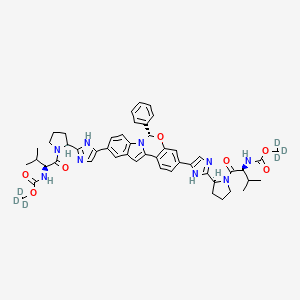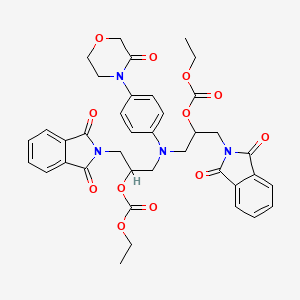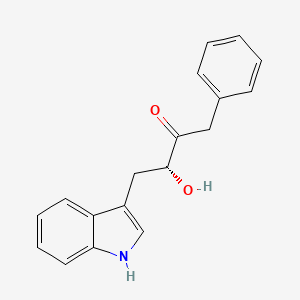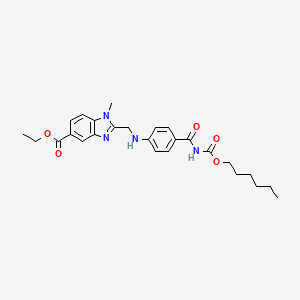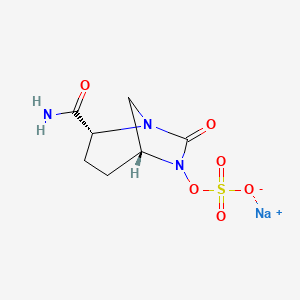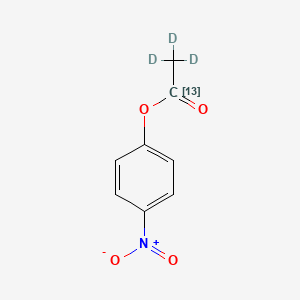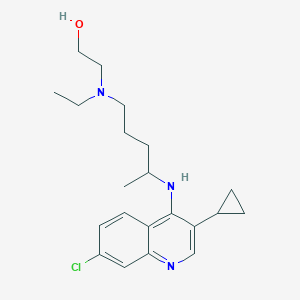![molecular formula C19H17NO2S B13432681 4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide](/img/structure/B13432681.png)
4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide is a chemical compound with the molecular formula C19H17NO2S and a molecular weight of 323.41. This compound is used as a reactant in the stereoselective preparation of α-toluenesulfonylamino carbonitriles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide involves the reaction of 4-methylbenzenesulfonamide with 2-naphthaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as the laboratory preparation. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile, maintaining the aromaticity of the compound.
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions at the imine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the original compound.
Nucleophilic Addition: Products include various substituted amines and alcohols, depending on the nucleophile used.
Scientific Research Applications
4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the preparation of α-toluenesulfonylamino carbonitriles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function . The exact pathways and molecular targets are still under investigation, but its ability to undergo various chemical reactions makes it a versatile compound in research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide is unique due to its specific structural configuration, which allows for selective reactions and applications. Its ability to form stereoselective products makes it valuable in synthetic chemistry. Compared to similar compounds, it offers distinct reactivity and potential biological activity, making it a compound of interest in various fields of research .
Properties
Molecular Formula |
C19H17NO2S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-methyl-N-(1-naphthalen-2-ylethylidene)benzenesulfonamide |
InChI |
InChI=1S/C19H17NO2S/c1-14-7-11-19(12-8-14)23(21,22)20-15(2)17-10-9-16-5-3-4-6-18(16)13-17/h3-13H,1-2H3 |
InChI Key |
WHWCYPRDJIKMQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


